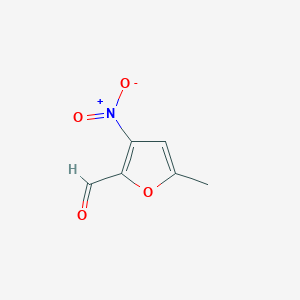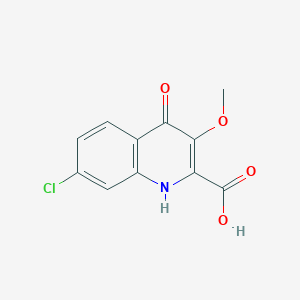
7-Chloro-4-hydroxy-3-methoxyquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid is a quinoline derivative known for its significant pharmaceutical and biological activities. This compound is part of the broader class of quinolines, which are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and drug development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid typically involves the Pfitzinger reaction, which is a well-known method for constructing quinoline derivatives. This reaction involves the condensation of isatin with a methoxy-substituted aniline in the presence of a base, followed by chlorination and subsequent hydrolysis .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis and ionic liquid-mediated reactions to enhance yield and reduce reaction time. These methods are preferred due to their efficiency and environmentally friendly nature .
化学反应分析
Types of Reactions: 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学研究应用
7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure
作用机制
The mechanism of action of 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, making it an effective antimicrobial agent .
相似化合物的比较
4-Hydroxy-2-quinolones: Known for their antimicrobial and antifungal activities.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A fluoroquinolone with potent antibacterial properties
Uniqueness: 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid stands out due to its unique combination of chloro, hydroxy, and methoxy substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial applications .
属性
分子式 |
C11H8ClNO4 |
|---|---|
分子量 |
253.64 g/mol |
IUPAC 名称 |
7-chloro-3-methoxy-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO4/c1-17-10-8(11(15)16)13-7-4-5(12)2-3-6(7)9(10)14/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI 键 |
ZFHZYHRLZOTGHV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
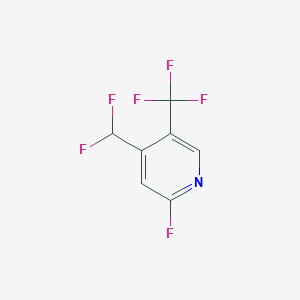

![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)

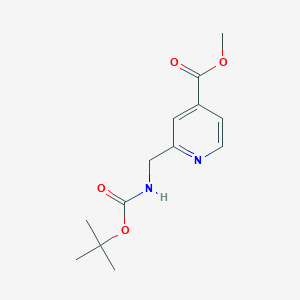
![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
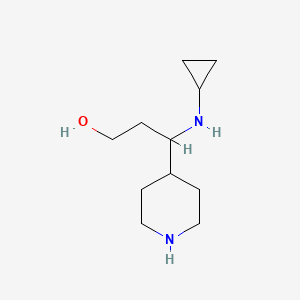

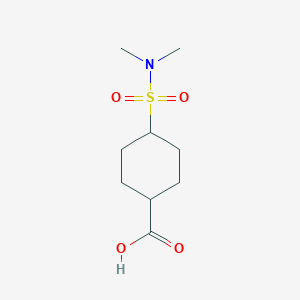
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)

